

Technical Support Center: Addressing False-Positive RPR Results in Pregnancy

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Compound of Interest

Compound Name: Rpr 102341

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering false-positive Rapid Plasma Reagin (RPR) results in pregnant subjects.

Frequently Asked Questions (FAQs)

Q1: What is a Rapid Plasma Reagin (RPR) test and why is it used in pregnancy?

The RPR test is a non-treponemal serologic screening test for syphilis.^{[1][2][3]} It detects antibodies, specifically IgG and IgM, against cardiolipin-cholesterol-lecithin antigen, which are released from host cells damaged by *Treponema pallidum*, the bacterium that causes syphilis.^{[1][4]} Routine RPR screening is a standard component of prenatal care to prevent congenital syphilis, which can have severe consequences for the fetus.

Q2: What causes a false-positive RPR result in pregnancy?

A false-positive RPR result occurs when the test is reactive, but the individual does not have syphilis. Pregnancy itself is a well-recognized cause of biological false-positive RPR tests. Other conditions that can lead to false-positive results include:

- Autoimmune diseases (e.g., systemic lupus erythematosus)
- Acute or chronic infections (e.g., viral pneumonia, infectious mononucleosis, tuberculosis)
- Recent immunizations

- Chronic liver disease
- Intravenous drug use

Q3: What is the prevalence of false-positive RPR results in pregnant women?

The prevalence of biological false-positive (BFP) RPR results in pregnancy can be significant. One study in North India reported a BFP rate of 4% among 500 pregnant women. Another study noted that the false-positive rate for RPR and VDRL (a similar non-treponemal test) can be as high as 2% in pregnancy. A 2022 study found that with both traditional and reverse screening algorithms, false-positive initial screens were common, occurring in 83% of cases.

Q4: What is the immediate next step after a positive RPR test in a pregnant subject?

A single reactive RPR test is insufficient for a syphilis diagnosis. It is crucial to perform a confirmatory treponemal-specific test. Treponemal tests detect antibodies that are specific to *T. pallidum*. Commonly used confirmatory treponemal tests include:

- Treponema pallidum particle agglutination assay (TP-PA)
- Fluorescent treponemal antibody absorption (FTA-ABS) test
- Enzyme immunoassay (EIA) or chemiluminescence immunoassay (CIA)

Q5: How do the traditional and reverse syphilis screening algorithms differ?

There are two primary algorithms for syphilis screening:

- Traditional Algorithm: This approach begins with a non-treponemal test like the RPR. If the RPR is reactive, a confirmatory treponemal test is performed.
- Reverse Sequence Algorithm: This method starts with an automated treponemal test (e.g., EIA or CIA). If the treponemal test is reactive, a non-treponemal RPR test is then conducted to assess disease activity. If the results are discordant (treponemal positive, RPR negative), a second, different treponemal test (often TP-PA) is performed as a tie-breaker.

The reverse sequence algorithm is often preferred in high-volume laboratories due to automation and its ability to detect early or latent syphilis that might be missed by the traditional

algorithm.

Troubleshooting Guides

Issue: A pregnant subject has a reactive RPR but a non-reactive confirmatory treponemal test (e.g., TP-PA, FTA-ABS).

Interpretation: This result typically indicates a false-positive RPR. The non-treponemal test is likely reacting to antibodies not related to a syphilis infection.

Recommended Action:

- **Rule out syphilis:** The non-reactive treponemal test strongly suggests the absence of a current or past syphilis infection.
- **Investigate other causes:** Consider underlying conditions known to cause false-positive RPRs, such as autoimmune disorders or other infections.
- **Documentation:** Clearly document the discordant results and the interpretation of a false-positive RPR in the subject's records. No treatment for syphilis is indicated.

Issue: A pregnant subject has a reactive treponemal test (e.g., EIA/CIA) but a non-reactive RPR (a common scenario in the reverse sequence algorithm).

Interpretation: This discordant result can have several interpretations:

- **Past, successfully treated syphilis:** Treponemal antibodies usually remain detectable for life, even after successful treatment.
- **Early primary syphilis:** The treponemal test may become reactive before the RPR test.
- **Late or latent syphilis:** RPR titers can decrease over time in untreated individuals.
- **False-positive treponemal test:** Though less common than false-positive RPRs, false-positive results on initial automated treponemal tests can occur.

Recommended Action:

- Perform a second treponemal test: A different treponemal test, such as the TP-PA, should be performed to resolve the discrepancy.
- Interpret based on the second treponemal test:
 - If the second treponemal test is reactive: This confirms a past or present syphilis infection. A detailed patient history is needed to determine if they have been adequately treated in the past. If there is no history of treatment, treatment for latent syphilis should be considered.
 - If the second treponemal test is non-reactive: The initial reactive treponemal test is likely a false positive. For low-risk individuals, repeat testing in 4 weeks can be considered to ensure no seroconversion has occurred.

Data Presentation

Table 1: Performance Characteristics of Syphilis Serological Tests in Pregnancy

| Test Type | Test Name | Sensitivity | Specificity | Notes |
|--|--|-------------|---|--|
| Non-treponemal | RPR (Rapid Plasma Reagin) | 73.5% | 90.5% | Prone to false positives in pregnancy; used for screening and monitoring treatment response. |
| VDRL (Venereal Disease Research Laboratory) | 71.6% | 89.5% | Similar to RPR; can also be used on cerebrospinal fluid. | |
| Treponemal | TP-PA (T. pallidum Particle Agglutination) | High | High | Often used as a confirmatory test or as a tie-breaker in the reverse algorithm. |
| FTA-ABS (Fluorescent Treponemal Antibody Absorption) | High | High | A confirmatory test that remains positive for life after infection. | |
| EIA/CIA (Immunoassays) | High | High | Used as the initial screening test in the reverse algorithm; automated and suitable for high-throughput labs. | |

Note: Sensitivity and specificity values are approximate and can vary based on the study population and syphilis stage. Data synthesized from multiple sources.

Table 2: Prevalence of False-Positive Syphilis Tests in Pregnant Women from Select Studies

| Study | Test | False-Positive Rate | Population |
|---|--|---------------------|-----------------------------------|
| Kaur Sahota et al. (2021) | RPR | 4.0% | 500 pregnant women in North India |
| Tinajeros et al. (as cited in Mmeje et al., 2015) | RPR | 0.91% | Pregnant women |
| Tinajeros et al. (as cited in Mmeje et al., 2015) | Rapid Treponemal Test | 1.5% | Pregnant women |
| O'Connor et al. (2022) | Initial Screen (Traditional & Reverse) | 83% | Over 75,000 pregnant women |

Data extracted from published research.

Experimental Protocols

1. Rapid Plasma Reagin (RPR) Card Test (Qualitative)

- Principle: This macroscopic flocculation test detects reagin antibodies. The RPR antigen, a mixture of cardiolipin, lecithin, and cholesterol with charcoal particles, agglutinates in the presence of these antibodies, forming visible black clumps.
- Procedure:
 - Bring the RPR antigen suspension, controls, and patient serum/plasma to room temperature (23-30°C).
 - Using a disposable pipette, place one drop (50 µl) of patient serum onto a designated circle on the RPR test card.
 - Dispense one drop of positive and negative controls into separate circles.

- Spread the serum or plasma evenly over the entire area of the test circle using the flat end of the pipette or a stirrer.
- Gently shake the antigen suspension vial to ensure it is well-mixed.
- Dispense exactly one drop of the RPR antigen suspension onto each circle containing a specimen or control. Do not mix.
- Place the card on a mechanical rotator set to 100 ± 2 rpm.
- Rotate the card for 8 minutes.
- Immediately after rotation, read the results macroscopically under a high-intensity light source.
- Interpretation:
 - Reactive: Presence of medium to large black clumps.
 - Non-reactive: Smooth, gray appearance with no clumping.

2. Fluorescent Treponemal Antibody Absorption (FTA-ABS) Test

- Principle: This is an indirect immunofluorescence assay. Patient serum is first treated with a sorbent to remove non-specific treponemal antibodies. The absorbed serum is then applied to a slide fixed with *T. pallidum*. If specific antibodies are present, they bind to the spirochetes. This binding is visualized by adding a fluorescein-labeled anti-human immunoglobulin, which causes the spirochetes to fluoresce under a fluorescence microscope.
- Procedure:
 - Serum Preparation: Dilute the patient's serum 1:5 with a sorbent (an extract of non-pathogenic Reiter treponemes). This step absorbs out cross-reactive, non-pathogenic treponemal antibodies.
 - Antigen Application: Apply the absorbed patient serum to a slide pre-coated with killed *T. pallidum* (Nichols strain).

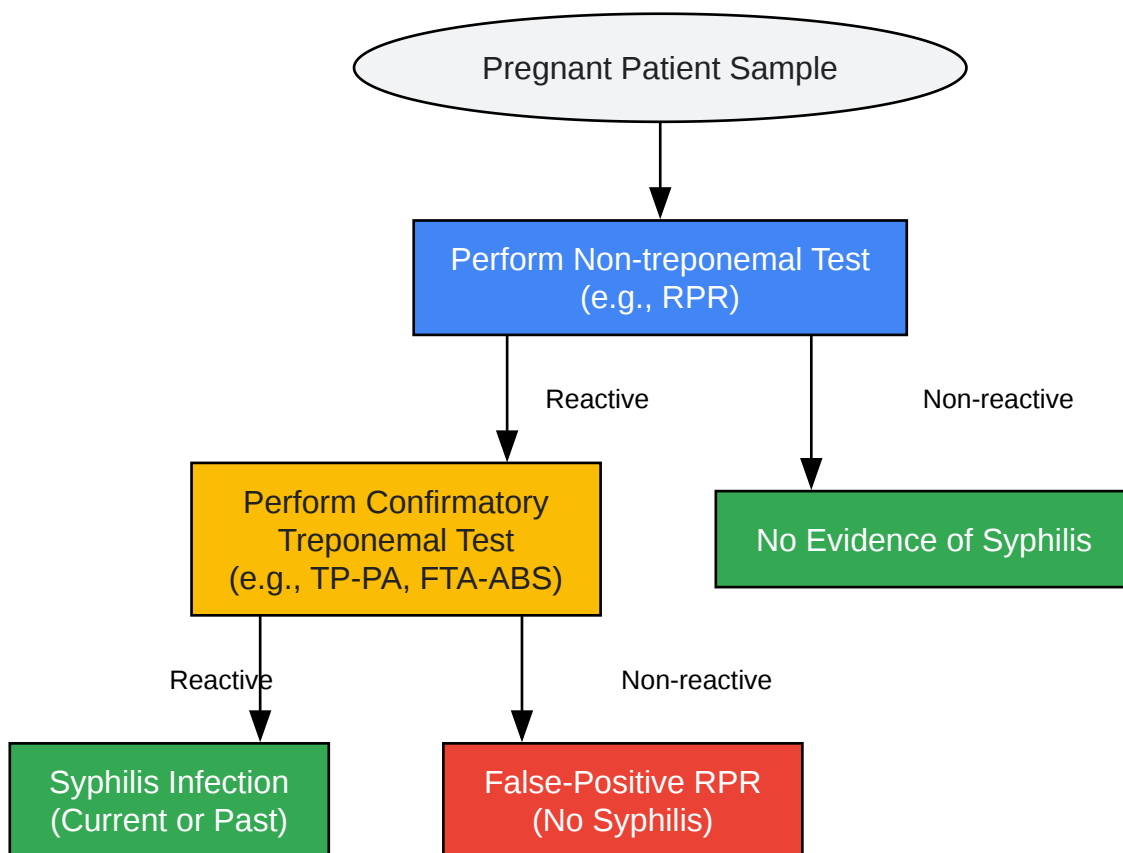
- Incubation: Incubate the slide to allow for antibody-antigen binding.
- Washing: Wash the slide to remove unbound antibodies.
- Conjugate Addition: Add fluorescein-conjugated anti-human immunoglobulin to the slide.
- Second Incubation: Incubate the slide again to allow the conjugate to bind to any human antibodies attached to the treponemes.
- Final Wash: Wash the slide to remove unbound conjugate.
- Microscopy: Examine the slide using a fluorescence microscope.
- Interpretation:
 - Reactive: Spirochetes are fluorescent.
 - Non-reactive: Spirochetes do not fluoresce or show only faint fluorescence.

3. Treponema pallidum Particle Agglutination (TP-PA) Assay

- Principle: This is a passive agglutination test. Gelatin particles are sensitized with *T. pallidum* antigen. When patient serum containing specific antibodies is added, it causes the particles to agglutinate.
- Procedure:
 - Serum Dilution: Serially dilute the patient's serum in microtiter plate wells.
 - Particle Addition: Add sensitized gelatin particles (the test reagent) to one set of wells and unsensitized particles (the control reagent) to another set.
 - Incubation: Incubate the plate, allowing the particles to settle.
 - Reading Results: Observe the pattern of the settled particles at the bottom of the wells.
 - Interpretation:
 - Reactive: A smooth mat of agglutinated particles covers the bottom of the well.

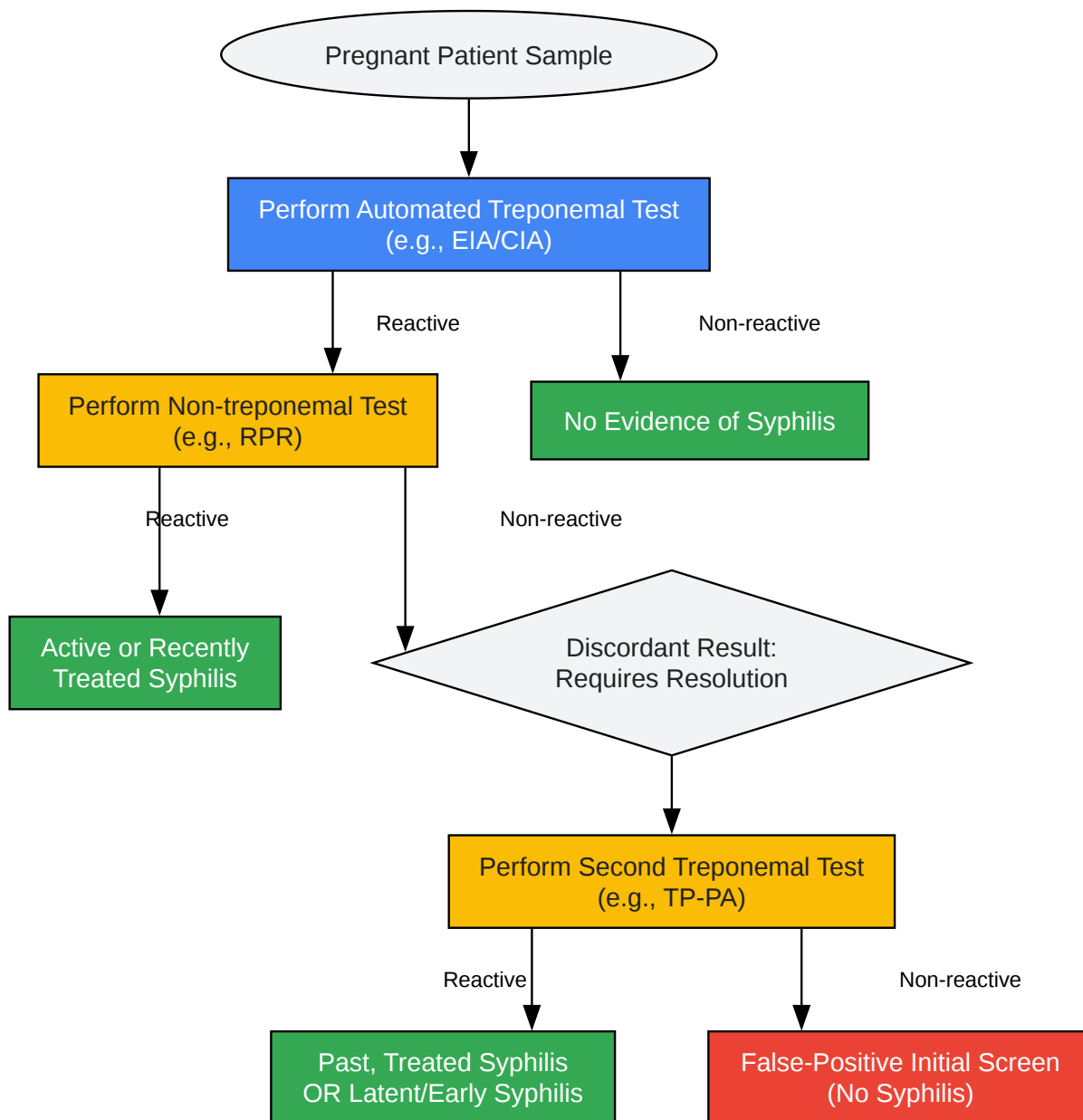
- Non-reactive: A compact button or "ring" of non-agglutinated particles forms at the bottom of the well.

Mandatory Visualizations



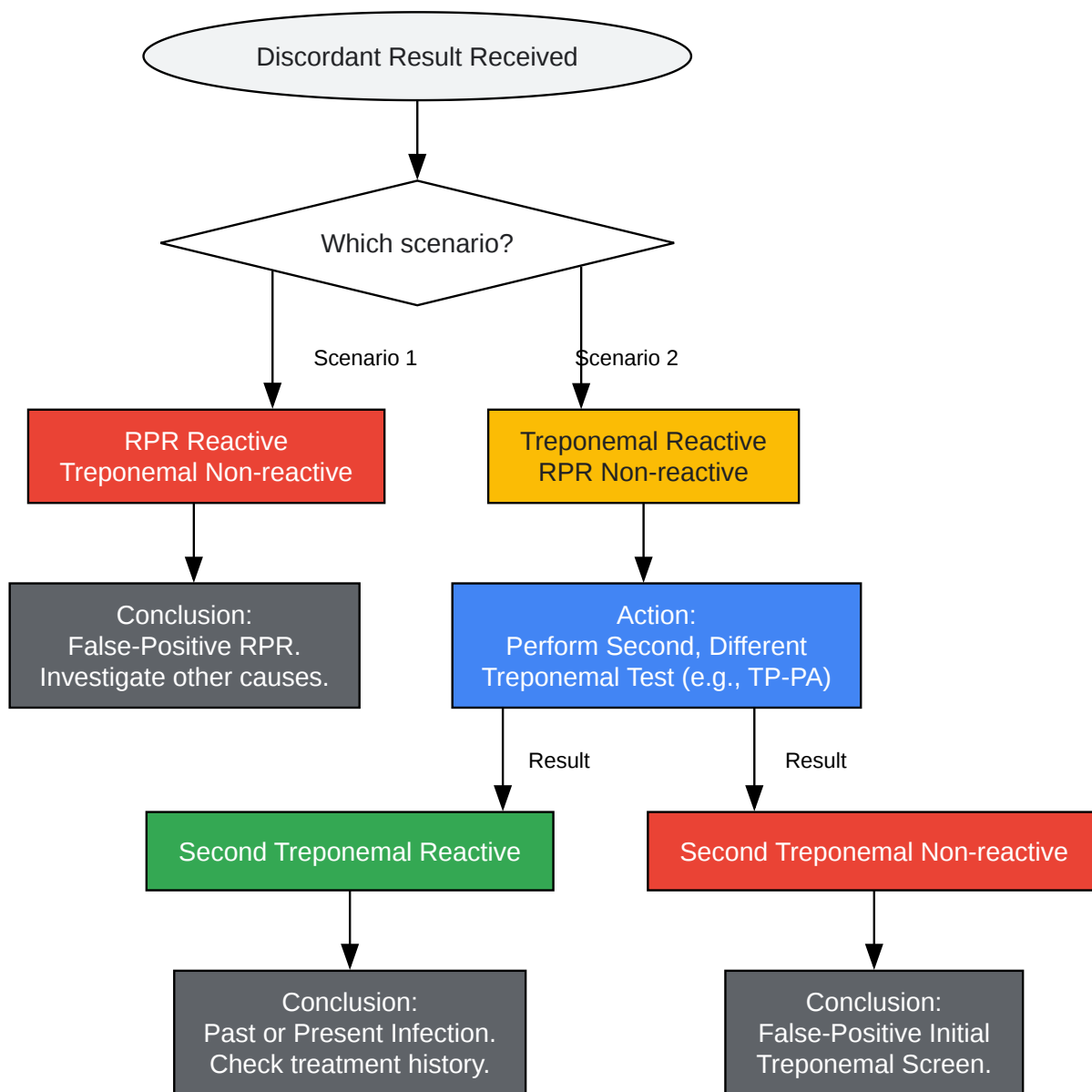
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Caption: Traditional Syphilis Screening Algorithm.



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Caption: Reverse Sequence Syphilis Screening Algorithm.



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Caption: Troubleshooting Logic for Discordant Results.

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